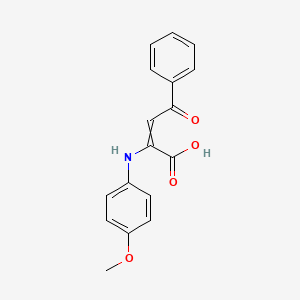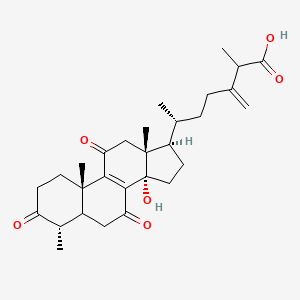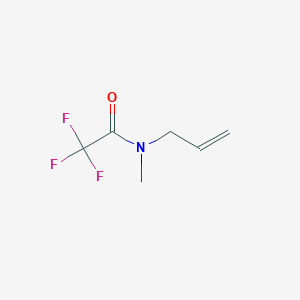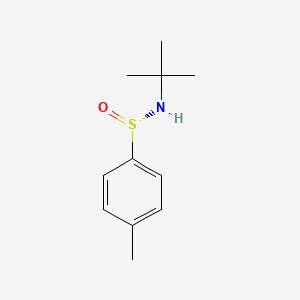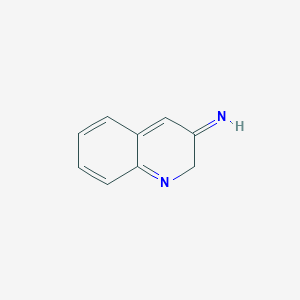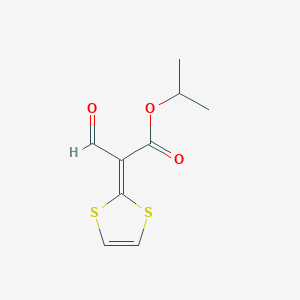
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate is an organic compound that belongs to the class of dicarboxylic acids and derivatives It is known for its unique structure, which includes a dithiol ring and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate typically involves the reaction of propan-2-yl with 2H-1,3-dithiol-2-ylidene and 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate include:
- 1,3-Bis(propan-2-yl) 2-(2H-1,3-dithiol-2-ylidene)propanedioate
- 2-(2H-1,3-Dithiol-2-ylidene)propanedioic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
376649-88-6 |
|---|---|
Molecular Formula |
C9H10O3S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
propan-2-yl 2-(1,3-dithiol-2-ylidene)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O3S2/c1-6(2)12-8(11)7(5-10)9-13-3-4-14-9/h3-6H,1-2H3 |
InChI Key |
NLWQGVBSROXZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


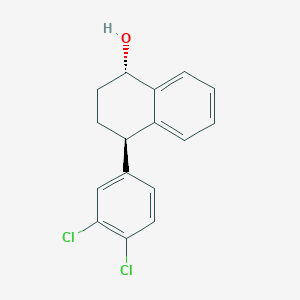

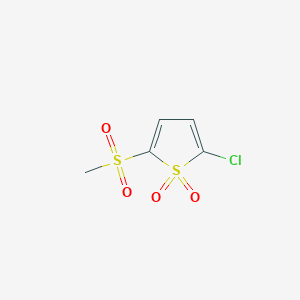

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
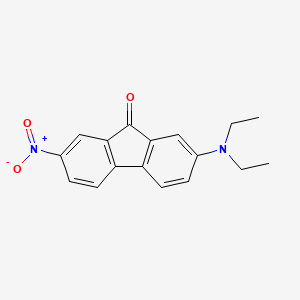
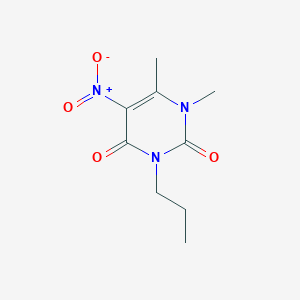
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)

